1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a pyridine ring. These structures are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the construction of the pyrrolidine and piperidine rings from cyclic or acyclic precursors, followed by functionalization of these rings . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studying receptor-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine, piperidine, and pyridine rings, such as nicotine and other alkaloids. What sets 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone apart is its unique combination of these rings, which can result in distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-11-17(19-8-5-6-9-19)18-12-15(13)16-7-3-4-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
KMGJRHHPMQDICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)C)N3CCCC3 |
Origin of Product |
United States |
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